2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid
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Overview
Description
2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]valeric acid is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes three iodine atoms, making it highly relevant in medical imaging and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]valeric acid typically involves multiple steps, starting with the iodination of a phenol derivative. The key steps include:
Iodination: Introduction of iodine atoms to the phenol ring.
Acetylation: Addition of an acetyl group to the amine.
Coupling: Formation of the valeric acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]valeric acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the iodine atoms or other functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]valeric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a tracer in metabolic studies.
Medicine: Utilized in medical imaging, particularly in radiographic contrast agents due to its iodine content.
Industry: Applied in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]valeric acid involves its interaction with specific molecular targets. The iodine atoms play a crucial role in enhancing the compound’s visibility in imaging techniques. The valeric acid moiety aids in the compound’s solubility and bioavailability, facilitating its distribution in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]acetic acid
- 2-[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]propionic acid
Uniqueness
Compared to similar compounds, 2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]valeric acid offers unique advantages such as higher iodine content, which enhances its efficacy in imaging applications. Its specific structure also provides better solubility and stability under physiological conditions.
Properties
CAS No. |
24340-17-8 |
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Molecular Formula |
C14H16I3NO4 |
Molecular Weight |
642.99 g/mol |
IUPAC Name |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]pentanoic acid |
InChI |
InChI=1S/C14H16I3NO4/c1-4-5-10(14(20)21)22-13-9(16)6-8(15)12(11(13)17)18(3)7(2)19/h6,10H,4-5H2,1-3H3,(H,20,21) |
InChI Key |
HGDMQJNIQBHJNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I |
Origin of Product |
United States |
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